molecular formula C22H27NO7S B11596113 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11596113
M. Wt: 449.5 g/mol
InChI Key: IVUGGJWHEFNALI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophen ring, multiple methoxy groups, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxidotetrahydrothiophen ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a strong acid catalyst.

    Formation of the benzamide moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophen ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H27NO7S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO7S/c1-27-18-7-5-15(6-8-18)13-23(17-9-10-31(25,26)14-17)22(24)16-11-19(28-2)21(30-4)20(12-16)29-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3

InChI Key

IVUGGJWHEFNALI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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